5-Hydroxy-5-methylhexanoic acid

Description

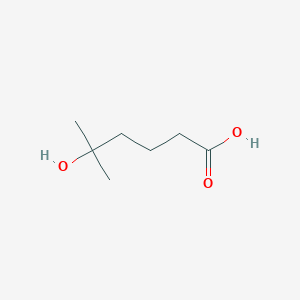

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,10)5-3-4-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXLMBPGSBBPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogenesis of 5 Hydroxy 5 Methylhexanoic Acid Analogues

Identification and Isolation from Biological Sources

The compound 5-Hydroxy-5-methylhexanoic acid and its variations have been identified in a range of biological entities, from marine organisms to microbial life.

A significant natural source of this compound is within a group of marine natural products known as kahalalides. nih.gov These are depsipeptides, which are peptides where one or more of the amide bonds are replaced by ester bonds. They were initially discovered in the marine mollusk Elysia rufescens and later traced back to its diet, the green alga of the genus Bryopsis. nih.gov

The kahalalides are a diverse family of compounds, and one of them, 5-OHKF (24), contains this compound as its fatty acid residue. nih.gov This particular kahalalide is distinguished from another, kahalalide F (KF), by the presence of this additional hydroxyl group. nih.gov The structural determination of these complex molecules is typically achieved through advanced analytical techniques such as NMR spectroscopy and mass spectrometry. nih.gov

Table 1: Selected Kahalalides and their Fatty Acid Residues

| Kahalalide | Fatty Acid Residue |

|---|---|

| 5-OHKF (24) | This compound |

| Kahalalide R1 (14) | 7-methyloctanoic acid |

Beyond its presence in marine life, analogues of this compound have also been identified as products of microbial metabolism. For instance, 5-hydroxyhexanoic acid has been recognized as a microbial metabolite. hmdb.ca While not identical, this highlights the role of microorganisms in producing hydroxylated fatty acids. The study of microbial metabolites is a growing field, revealing a vast array of novel chemical structures with potential biological activities. nih.gov

Proposed Biosynthetic Pathways and Precursors

The formation of this compound in biological systems is believed to be linked to fundamental metabolic pathways, particularly those involving amino acids.

In plants and microorganisms, the biosynthesis of the branched-chain amino acid leucine (B10760876) starts from pyruvic acid and involves a series of enzymatic reactions. wikipedia.org One of the key enzymes in this pathway is α-isopropylmalate synthase. wikipedia.org While direct evidence for its role in the synthesis of this compound is still under investigation, the structural similarity between the precursors of leucine and this fatty acid suggests a possible enzymatic link.

The metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is a complex process that generates various intermediates. nih.govyoutube.com Leucine, in particular, is a ketogenic amino acid, meaning its breakdown produces acetyl-CoA and acetoacetate. wikipedia.org The catabolic pathway of leucine involves the formation of α-ketoisocaproate, which is then converted to isovaleryl-CoA. wikipedia.org It is hypothesized that intermediates from this pathway could be shunted towards the synthesis of other molecules, including hydroxylated fatty acids like this compound. The structural relationship between leucine and 5-methylhexanoic acid further supports this potential biosynthetic connection. hmdb.cafoodb.ca

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-hydroxyhexanoic acid |

| 7-methyloctanoic acid |

| 5-hydroxy-7-methyloctanoic acid |

| Leucine |

| Isoleucine |

| Valine |

| Pyruvic acid |

| Acetyl-CoA |

| Acetoacetate |

| α-ketoisocaproate |

| Isovaleryl-CoA |

Analytical Methodologies for Research Characterization and Quantification of 5 Hydroxy 5 Methylhexanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the precise atomic arrangement of 5-Hydroxy-5-methylhexanoic acid, providing indisputable evidence of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. While specific spectral data for this compound is not extensively published, predictions and data from similar structures provide a clear expectation of the results. hmdb.cacontaminantdb.cahmdb.ca

¹H NMR: In a typical ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. The methyl protons at the C5 position would likely appear as a singlet, integrating to six protons. The methylene (B1212753) protons at C2, C3, and C4 would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The proton of the hydroxyl group at C5 might appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. The quaternary carbon at C5 bearing the hydroxyl group and two methyl groups would also be readily identifiable. The remaining signals would correspond to the methylene carbons and the two equivalent methyl carbons.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton networks along the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the methyl protons at C5 to the quaternary carbon C5 and the adjacent methylene carbon C4, as well as linking the methylene protons to the carbonyl carbon.

TOCSY (Total Correlation Spectroscopy): This experiment can establish correlations between all protons within a spin system, providing comprehensive connectivity information for the entire aliphatic chain.

High-Resolution Mass Spectrometry (LC-MS, GC-MS, ESI-MS, Tandem MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular formula of this compound and for gaining structural insights through its fragmentation patterns. bldpharm.comambeed.combldpharm.com

Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₁₄O₃), the expected monoisotopic mass is approximately 146.0943 g/mol . nih.gov Techniques like Electrospray Ionization (ESI) are well-suited for analyzing this type of polar, non-volatile compound, often in conjunction with Liquid Chromatography (LC-MS).

Fragmentation Analysis (Tandem MS): Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. For this compound, characteristic fragmentation pathways would likely include the loss of a water molecule (H₂O) from the parent ion, and cleavage of the carbon-carbon bonds within the hexanoic acid chain. Analysis of these fragments helps to piece together the original structure. For instance, the observation of specific fragment ions can confirm the position of the hydroxyl and methyl groups.

Chromatographic Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Resolution

HPLC and UPLC are the primary methods for the separation and purification of non-volatile compounds like this compound. bldpharm.comambeed.com These techniques utilize a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase.

Separation Principle: By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier), components of a mixture are separated based on their differential partitioning between the two phases.

Purity Assessment: The retention time of this compound under specific chromatographic conditions is a characteristic property. By coupling the chromatograph to a detector (e.g., UV or mass spectrometer), the presence and purity of the compound in a sample can be determined. The area under the chromatographic peak is proportional to the concentration, allowing for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be chemically modified to create a volatile derivative. nih.govnist.gov

Derivatization: A common approach is to convert the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, for example, through silylation (e.g., using TMS).

Analysis: The resulting derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectral data for the eluting compound, allowing for its identification and quantification.

Capillary Electrophoresis for Chiral Analysis of Hydroxy Acids

Since this compound possesses a chiral center at the C5 position (if the two methyl groups are considered isotopically distinct, or if it's a related chiral hydroxy acid), it can exist as a pair of enantiomers. Capillary Electrophoresis (CE) is a powerful technique for the chiral separation of such compounds. nih.govresearchgate.netmdpi.commdpi.com

Principle of Chiral CE: In chiral CE, a chiral selector is added to the background electrolyte. This chiral selector interacts diastereomerically with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, their separation. Common chiral selectors include cyclodextrins and their derivatives, as well as certain antibiotics like vancomycin. nih.govresearchgate.netnih.gov

Method Application: A CE method for the chiral analysis of hydroxy acids would involve optimizing parameters such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. nih.govresearchgate.net This technique would allow for the determination of the enantiomeric purity of a sample of this compound, which is crucial in fields where stereochemistry plays a significant biological or chemical role.

Determination of Absolute Stereochemistry for Chiral Isomers (e.g., Marfey's Method)

The determination of the absolute configuration of stereoisomers is a critical step in chemical analysis, particularly for compounds with biological activity, as enantiomers can exhibit significantly different physiological effects. For a chiral molecule like this compound, which possesses a stereocenter at the C5 position, establishing the (R) or (S) configuration is essential for its complete characterization. Marfey's method, a widely recognized technique for determining the absolute configuration of amino acids, can be conceptually adapted for hydroxy acids, providing a robust analytical strategy.

Marfey's method is a powerful analytical technique that relies on the derivatization of a chiral analyte with a chiral reagent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

The original Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.gov When a racemic or enantiomerically enriched mixture of a chiral compound (like an amino acid) is reacted with L-FDAA, two distinct diastereomers are formed: L-FDAA-D-analyte and L-FDAA-L-analyte. The difference in their spatial arrangement leads to different retention times during chromatographic separation, allowing for their identification and quantification. The elution order of these diastereomers is typically consistent, providing a basis for assigning the absolute configuration of the original analyte by comparing its derivative's retention time to that of known standards. acs.org

Adaptation of Marfey's Method for Hydroxy Acids

While the classical Marfey's method is designed for primary and secondary amines, its principle has been extended to other functional groups, including the hydroxyl group of α-hydroxy acids. This adaptation, often referred to as the "O-Marfey method," is necessary because the hydroxyl group is less nucleophilic than an amino group. nih.gov

To facilitate the reaction with L-FDAA, the hydroxyl group's nucleophilicity must be enhanced. This is typically achieved by deprotonating the hydroxyl group using a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a more reactive alkoxide intermediate. nih.gov This intermediate can then readily react with Marfey's reagent.

For this compound, a γ-hydroxy acid, the analytical workflow using the O-Marfey method would involve the following steps:

Derivatization: The sample containing this compound is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran). Sodium hydride is added to deprotonate the tertiary hydroxyl group at C5. Subsequently, the chiral derivatizing reagent, L-FDAA, is introduced to the solution, which reacts with the newly formed alkoxide to create diastereomeric ether derivatives.

Chromatographic Separation: The resulting mixture of diastereomers (L-FDAA-(R)-5-hydroxy-5-methylhexanoic acid and L-FDAA-(S)-5-hydroxy-5-methylhexanoic acid) is then analyzed, typically by RP-HPLC coupled with a mass spectrometer (LC-MS). The different stereochemical arrangements of the diastereomers cause them to interact differently with the stationary phase of the HPLC column, leading to their separation.

Detection and Analysis: A mass spectrometer detects the separated diastereomers. The absolute configuration is assigned by comparing the retention times of the sample derivatives to those of authentic (R)- and (S)-5-hydroxy-5-methylhexanoic acid standards that have been derivatized and analyzed under identical conditions. Generally, for a given reversed-phase column, the diastereomer formed from the D-amino acid (or the corresponding (R)-hydroxy acid) and L-FDAA elutes earlier than the L-L diastereomer.

Hypothetical Research Findings

In a hypothetical analysis of a racemic mixture of this compound using the O-Marfey method with L-FDAA as the derivatizing agent, the following results would be expected from an LC-MS analysis.

| Analyte (Diastereomeric Derivative) | Expected Retention Time (min) | Observed Mass [M-H]⁻ | Configuration Assignment |

| L-FDAA-(R)-5-hydroxy-5-methylhexanoic acid | 15.2 | 396.14 | (R)-enantiomer |

| L-FDAA-(S)-5-hydroxy-5-methylhexanoic acid | 16.8 | 396.14 | (S)-enantiomer |

| Table 1: Representative LC-MS data for the hypothetical analysis of derivatized this compound enantiomers. The retention times are illustrative and depend on the specific chromatographic conditions. The mass corresponds to the deprotonated molecule of the L-FDAA derivative. |

This method's utility extends beyond simple identification. By integrating the peak areas of the two separated diastereomers, the enantiomeric excess (e.e.) of the original sample can be accurately quantified. The development of "advanced Marfey's methods" incorporates different chiral reagents, such as those based on L-leucinamide (L-FDLA), and refined LC-MS protocols to enhance sensitivity and reliability for a wider range of molecules. nih.gov While direct application to this compound is not prominently documented, the principles established for other hydroxy acids provide a clear and scientifically sound framework for its stereochemical determination. nih.govresearchgate.net

Advanced Applications and Research Utilities of 5 Hydroxy 5 Methylhexanoic Acid Derivatives

Role as Building Blocks in the Synthesis of Complex Organic Molecules

Derivatives of 5-Hydroxy-5-methylhexanoic acid are valuable intermediates in the construction of more complex molecular architectures. Their bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for a wide range of chemical transformations, making them key building blocks in synthetic chemistry.

Non-Proteinogenic Amino Acid Synthons

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code. nih.govagriculturejournals.cz These "unnatural" amino acids are of immense interest in drug discovery and materials science as they can be incorporated into peptides to enhance stability, introduce conformational constraints, or impart novel biological activities. frontiersin.org The synthesis of NPAAs often relies on chiral building blocks, or synthons, that can be elaborated into the final target molecule.

Derivatives of this compound can be chemically modified to serve as synthons for complex NPAAs. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives has been reported. acs.org This specific stereoisomer is a crucial component of amastatin, a potent inhibitor of aminopeptidases. acs.org The synthesis demonstrates how the core structure can be stereoselectively functionalized to produce chiral amino acids with significant biological relevance.

| Derivative | Application as Synthon | Resulting Product |

| (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | Key intermediate in the synthesis of a complex non-proteinogenic amino acid. | Amastatin (an aminopeptidase (B13392206) inhibitor) acs.org |

Precursors for Bioactive Natural Product Synthesis

The structural motif of this compound is found within more complex, naturally occurring molecules that exhibit important biological effects. The synthesis of these natural products often involves creating the core acid structure or a derivative as a key intermediate step.

A notable example is the discovery and synthesis of Oxyphylla A, a neuroprotective natural product isolated from the fruit of Alpinia oxyphylla. nih.gov This compound, identified as (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid, has shown promise as a potential therapeutic agent for Parkinson's disease. nih.gov Research has demonstrated that Oxyphylla A can protect against neuronal cell damage and alleviate dopaminergic neuron loss in both in vitro and in vivo models. nih.gov The development of a synthetic route to produce Oxyphylla A makes it more accessible for further pharmacological studies and highlights the importance of the 5-methylhexanoic acid backbone in designing bioactive compounds. nih.gov

| Natural Product | Core Structure | Reported Bioactivity |

| Oxyphylla A | (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid | Neuroprotective agent nih.gov |

Biocatalytic Approaches and Metabolic Engineering for Analog Production

Biocatalysis utilizes enzymes and whole microbial cells to perform chemical reactions, offering an environmentally benign alternative to traditional chemical synthesis. mdpi.commdpi.com Metabolic engineering involves the targeted modification of cellular pathways to optimize the production of a desired chemical. rpi.edu These strategies are increasingly applied to produce valuable carboxylic acids and their derivatives. nih.gov

While specific literature detailing the metabolic engineering of microorganisms for the dedicated production of this compound is limited, extensive research exists for structurally similar compounds like 5-hydroxyvaleric acid (5-HV). sciepublish.com For instance, researchers have successfully engineered Escherichia coli and Corynebacterium glutamicum to produce 5-HV from lysine (B10760008). sciepublish.com These efforts involve introducing heterologous genes and deleting competing pathways to channel metabolic flux towards the desired product. Key enzymes in these engineered pathways often include lysine decarboxylase, 4-aminobutyrate transaminase, and various aldehyde reductases. sciepublish.com The challenges encountered, such as the accumulation of byproducts and metabolic imbalances, provide valuable insights for developing biocatalytic routes for other hydroxy acids, including this compound. sciepublish.com The principles and enzyme classes used in these systems are directly applicable to the potential future development of microbial strains for producing this compound analogs.

| Engineering Strategy | Host Organism | Target Product (Analog) | Key Enzymes/Genes |

| Heterologous Pathway Construction | E. coli | 5-Hydroxyvaleric acid (5-HV) | lysC, dapA, ddh (lysine biosynthesis), CoA-transferases (abfT) sciepublish.com |

| Pathway Optimization | C. glutamicum | 5-Hydroxyvaleric acid (5-HV) | Aldehyde reductase (yahK), Deletion of byproduct pathways (gabD) sciepublish.com |

| Redirected Carbon Flux | E. coli | Succinic Acid | Overexpression of PEP carboxylase (ppc), Deletion of competing pathways (sdh, aceBAK) nih.gov |

Influence on Nanomaterial Synthesis and Morphology (e.g., CdS Nanoclusters)

Based on the available research, there is no specific information detailing the influence of this compound or its derivatives on the synthesis and morphology of cadmium sulfide (B99878) (CdS) nanoclusters or other nanomaterials.

Development of Research Tools and Probes for Biochemical Pathways

Derivatives of this compound can serve as valuable tools for investigating complex biological processes. By acting as molecular probes, these compounds can help elucidate the mechanisms of disease and identify new therapeutic targets.

The neuroprotective natural product Oxyphylla A, which contains the 5-methylhexanoic acid core, serves as an excellent example. nih.gov In studies aimed at understanding its mechanism of action in models of Parkinson's disease, quantitative proteomics analyses were performed. The results revealed that Oxyphylla A activates the nuclear factor-erythroid 2-related factor 2 (NRF2), a master regulator of the cellular antioxidant response. nih.gov This finding demonstrates that the compound is not just a therapeutic candidate but also a research tool that helped to probe the NRF2 pathway's role in neuroprotection. Its use allowed researchers to confirm a specific biochemical cascade involved in its protective effects, showcasing how a derivative of this compound can be employed to unravel complex cellular signaling networks. nih.gov

Theoretical and Computational Studies of 5 Hydroxy 5 Methylhexanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of theoretical chemistry, enabling the visualization and manipulation of molecular structures to predict their most stable three-dimensional arrangements, known as conformations. The conformation of a molecule is critical as it dictates how it interacts with other molecules, including biological receptors and enzymes.

For 5-Hydroxy-5-methylhexanoic acid, the flexible aliphatic chain allows for a multitude of possible conformations. These arise from the rotation around the single bonds of the carbon backbone. The presence of a hydroxyl group and a carboxylic acid group introduces the potential for intramolecular hydrogen bonding, which can significantly influence the conformational landscape by stabilizing certain folded structures over more extended ones.

While specific conformational analysis studies on this compound are not prominent in the literature, the principles can be understood from research on similar molecules. For instance, studies on other hydroxy acids and aliphatic chains utilize computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations to explore the potential energy surface and identify low-energy conformers. Such analyses for this compound would reveal the most probable shapes the molecule adopts in different environments, such as in a solution or when approaching a biological target.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure of a molecule. These calculations can predict a wide array of molecular properties with high accuracy. Methods such as Density Functional Theory (DFT) are powerful tools for understanding the reactivity and physicochemical properties of molecules like this compound.

Publicly available databases, such as PubChem, provide computed properties for this compound, which are derived from such quantum chemical calculations. nih.gov These descriptors are vital for predicting the molecule's behavior in various chemical and biological systems.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.18 g/mol | PubChem |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 146.094294304 Da | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 118 | PubChem |

This table is interactive. You can sort and filter the data.

These computed properties offer a glimpse into the molecule's characteristics. The XLogP3-AA value suggests a degree of hydrophilicity, while the hydrogen bond donor and acceptor counts indicate its potential for forming hydrogen bonds, a key factor in its solubility and interactions with biological molecules. nih.gov The topological polar surface area is another indicator of its ability to permeate biological membranes.

Further quantum chemical calculations could elucidate its reactivity. For example, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. Calculation of frontier molecular orbitals (HOMO and LUMO) would provide insights into its chemical reactivity and kinetic stability.

Computational Studies of Enzyme-Ligand Interactions and Stereoselectivity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov This method is instrumental in drug discovery and in understanding the biochemical pathways involving small molecules.

For this compound, molecular docking studies could be employed to investigate its potential interactions with various enzymes. Such studies would involve generating a 3D model of the compound and "docking" it into the binding site of a target protein. The results would be scored based on the predicted binding affinity, providing a rank of the most likely biological targets. For instance, given its structure as a hydroxy fatty acid, potential targets could include enzymes involved in fatty acid metabolism.

Stereoselectivity is another critical aspect that can be explored computationally. This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S forms). These enantiomers can have different biological activities. Computational studies can help in understanding the basis of this stereoselectivity. By docking both enantiomers into the active site of a chiral receptor or enzyme, researchers can determine which enantiomer forms a more stable complex and thus is likely to be more active. While specific studies on this compound are lacking, research on the stereoselectivity of related compounds demonstrates the power of these methods.

In Silico Predictions of Metabolic Transformations in Research Models

In silico metabolic prediction tools are computational models that predict the metabolic fate of a compound in a biological system. These tools use databases of known metabolic reactions and algorithms to predict how a new molecule might be transformed by metabolic enzymes.

For this compound, such predictive models could suggest potential metabolites that might be formed in research models. Given its structure, likely metabolic transformations could include:

Oxidation: The primary and secondary alcohol groups can be oxidized. The tertiary alcohol is less likely to be oxidized.

Conjugation: The carboxylic acid and hydroxyl groups are potential sites for conjugation reactions, such as glucuronidation or sulfation, which are common pathways for detoxification and excretion.

Beta-oxidation: As a fatty acid derivative, it might undergo beta-oxidation, leading to the shortening of its carbon chain.

These in silico predictions are valuable for designing experiments to identify and quantify metabolites in vivo and in vitro. They can help in anticipating the formation of active or potentially toxic metabolites, providing a more complete picture of the compound's biological effects.

Concluding Perspectives and Future Research Directions

Unresolved Questions in Natural Occurrence and Biosynthetic Pathways

The natural sourcing and biological synthesis of 5-Hydroxy-5-methylhexanoic acid remain largely enigmatic. While its close structural relatives, such as 5-hydroxyhexanoic acid and 5-methylhexanoic acid, have been identified in various natural contexts, including as microbial metabolites, the specific presence of this compound in nature has not been definitively established. hmdb.canih.gov The biosynthesis of the essential amino acid leucine (B10760876) involves 2-Amino-4-methylpentanoic acid, highlighting a potential, though unconfirmed, metabolic link. nist.gov

Key unresolved questions include:

Does this compound occur naturally in microorganisms, plants, or animals?

If it is a natural product, what are the specific enzymatic pathways responsible for its biosynthesis? Could it be a product of fatty acid metabolism or amino acid degradation?

What is the biological role, if any, of this compound in the organisms that may produce it?

Future research should focus on targeted metabolomic studies of diverse biological sources to screen for the presence of this compound. Should it be identified, subsequent investigations into the enzymatic machinery of the producing organism will be crucial to elucidate its biosynthetic origins. The study of microbial metabolism of related compounds, such as the omega-oxidation of hexanoate (B1226103) by Pseudomonas species, could provide valuable clues for potential biosynthetic routes. nih.gov

Emerging Opportunities in Advanced Stereoselective Synthesis

The synthesis of this compound, particularly in an enantiomerically pure form, presents a significant challenge due to the presence of a tertiary alcohol. The asymmetric synthesis of such sterically hindered chiral centers is a persistent challenge in organic chemistry. researchgate.net While general methods for the asymmetric synthesis of β-hydroxy γ-amino acids and tertiary α-hydroxyketones have been developed, specific protocols for this compound are not yet reported. nih.govnih.gov

Emerging opportunities in this area include:

The development of novel catalytic systems for the asymmetric addition of organometallic reagents to a suitable keto-acid precursor.

The application of biocatalysis, utilizing enzymes such as hydroxylases or aldolases, for the stereoselective synthesis of the chiral tertiary alcohol moiety.

The exploration of chiral building block strategies, starting from readily available chiral precursors to construct the target molecule with high stereocontrol. The use of chiral building blocks in the synthesis of other complex molecules is well-documented and could be adapted for this purpose. uantwerpen.bemdpi.comresearchgate.net

The successful development of stereoselective synthetic routes will be paramount for any future investigations into the biological activity and material properties of the individual enantiomers of this compound.

Expanding Research Applications in Chemical Biology and Materials Science

The potential applications of this compound in chemical biology and materials science are entirely unexplored, offering a blank canvas for innovation.

In chemical biology, the development of chemical probes is essential for studying biological processes. mdpi.com If this compound is found to have a biological role, its derivatives could be developed as probes to investigate its molecular targets and mechanisms of action.

In materials science, hydroxy acids are valuable monomers for the synthesis of biodegradable polyesters. mdpi.comrsc.org Specifically, poly(α-hydroxy acids) are a class of materials with significant potential, though challenges in their synthesis and property optimization remain. nih.gov The structure of this compound, with its tertiary hydroxyl group and a carboxylic acid, makes it a candidate monomer for the creation of novel polyesters with unique properties. The methyl group could influence the polymer's thermal and mechanical properties.

Future research in these areas could explore:

The synthesis of derivatives of this compound to be used as chemical probes for biological studies.

The polymerization of this compound, potentially with other co-monomers, to create new biodegradable polyesters.

The investigation of the physical and chemical properties of these novel polymers to assess their suitability for various applications, such as in packaging or biomedical devices.

Challenges and Prospects for Scalable Production in Academic Research

The transition from small-scale laboratory synthesis to scalable production is a significant hurdle for many chemical compounds, and this compound is no exception. nih.gov The challenges in its stereoselective synthesis, as discussed previously, are a major barrier to producing the quantities needed for extensive research.

Key challenges for scalable production include:

The development of a cost-effective and efficient synthetic route that avoids expensive reagents and complex purification procedures. nih.gov

Ensuring the safety and robustness of the synthetic process when scaled up from milligrams to grams or kilograms. nih.gov

For potential biotechnological production, optimizing fermentation conditions and downstream processing to achieve high yields and purity.

Prospects for overcoming these challenges may lie in the development of continuous flow chemistry processes, which can offer better control over reaction conditions and facilitate scaling. wikipedia.org Furthermore, advances in metabolic engineering could enable the development of microbial strains capable of producing this compound through fermentation, a potentially more sustainable and scalable approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.